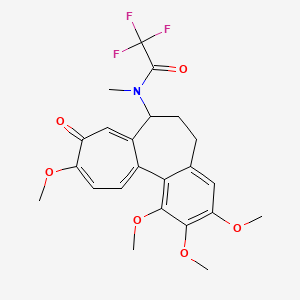

![molecular formula C30H33F3N2O8S2 B12291274 4-[2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B12291274.png)

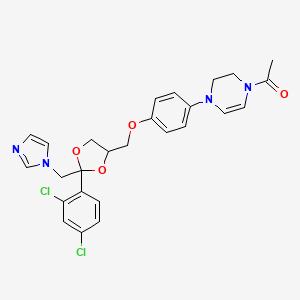

4-[2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

KD-3010 es un agonista potente y selectivo del receptor activado por proliferador de peroxisomas delta (PPARδ). Es un compuesto activo por vía oral que se ha estudiado principalmente por sus posibles efectos terapéuticos sobre la lesión hepática, los trastornos metabólicos y la obesidad . Al activar PPARδ, KD-3010 regula el catabolismo de lípidos y la utilización de energía en los tejidos periféricos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de KD-3010 implica varios pasos, incluida la formación de intermedios clave y sus reacciones posteriores en condiciones específicas. La ruta sintética detallada y las condiciones de reacción son propiedad y no se divulgan públicamente.

Métodos de producción industrial

La producción industrial de KD-3010 sigue protocolos estándar para la síntesis de compuestos farmacéuticos. Esto incluye síntesis química a gran escala, purificación y control de calidad para garantizar que el compuesto cumpla con las especificaciones requeridas para la investigación y el posible uso terapéutico .

Análisis De Reacciones Químicas

Tipos de reacciones

KD-3010 experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran KD-3010 incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas, como la temperatura y la presión, dependen de la reacción deseada y la naturaleza de los reactivos utilizados .

Principales productos formados

Los principales productos formados a partir de las reacciones de KD-3010 dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

KD-3010 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

KD-3010 ejerce sus efectos activando PPARδ, un receptor nuclear que regula el catabolismo de lípidos y la utilización de energía en los tejidos periféricos. Esta activación conduce a una reducción de la adiposidad central, una mejora en los perfiles lipídicos aterogénicos y un aumento de la utilización de glucosa y la sensibilidad a la insulina . Los objetivos moleculares y las vías involucradas incluyen la regulación de genes asociados con el metabolismo de lípidos y la homeostasis energética .

Comparación Con Compuestos Similares

Compuestos similares

Fenofibrate: Un agonista de PPARα que se utiliza para tratar la dislipidemia.

Gemfibrozil: Un agonista de PPARα con efectos hipolipemiantes.

Singularidad de KD-3010

KD-3010 es único debido a su alta selectividad para PPARδ sobre otras isoformas de PPAR (PPARα y PPARγ). Esta selectividad permite la activación específica de PPARδ, lo que lleva a efectos terapéuticos específicos sobre el metabolismo de lípidos y la utilización de energía sin los efectos secundarios asociados con la activación de otras isoformas de PPAR .

Propiedades

Fórmula molecular |

C30H33F3N2O8S2 |

|---|---|

Peso molecular |

670.7 g/mol |

Nombre IUPAC |

4-[2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C23H25F3N2O5S.C7H8O3S/c1-14-12-27(18-6-8-19(9-7-18)33-23(24,25)26)13-15(2)28(14)34(31,32)21-5-3-4-16-10-17(22(29)30)11-20(16)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-9,14-15,17H,10-13H2,1-2H3,(H,29,30);2-5H,1H3,(H,8,9,10) |

Clave InChI |

SUTQDFLDQUPTKX-UHFFFAOYSA-N |

SMILES canónico |

CC1CN(CC(N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12291210.png)

![[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12291214.png)

![D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-](/img/structure/B12291228.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12291239.png)

![sodium;[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methanolate](/img/structure/B12291243.png)

![(2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol4-Acetate](/img/structure/B12291248.png)